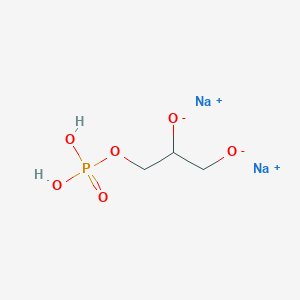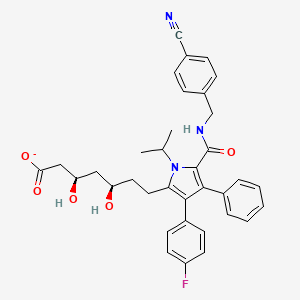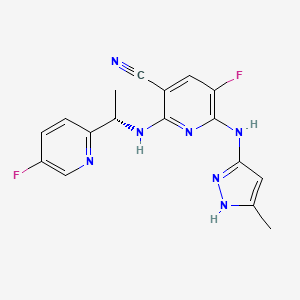
Disodium;3-phosphonooxypropane-1,2-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;3-phosphonooxypropane-1,2-diolate, also known as disodium β-glycerophosphate, is a chemical compound with the molecular formula C3H7Na2O6P. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is often found in the form of a hydrate and is known for its role in biochemical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium;3-phosphonooxypropane-1,2-diolate can be synthesized through the phosphorylation of glycerol. The process typically involves the reaction of glycerol with phosphoric acid in the presence of sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where glycerol and phosphoric acid are reacted under optimized conditions. The product is then purified through crystallization and drying processes to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Disodium;3-phosphonooxypropane-1,2-diolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce glycerol derivatives. Substitution reactions can result in a variety of substituted glycerophosphate compounds .
Scientific Research Applications
Disodium;3-phosphonooxypropane-1,2-diolate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: The compound is employed in biochemical assays and as a buffer component in biological experiments.
Medicine: It is used in the formulation of pharmaceuticals and as a component in diagnostic reagents.
Mechanism of Action
The mechanism of action of disodium;3-phosphonooxypropane-1,2-diolate involves its interaction with various molecular targets and pathways. In biological systems, it acts as a phosphate donor and participates in phosphorylation reactions, which are crucial for numerous cellular processes. The compound’s ability to donate phosphate groups makes it an essential component in metabolic pathways and signal transduction mechanisms .
Comparison with Similar Compounds
Disodium;3-phosphonooxypropane-1,2-diolate can be compared with other similar compounds, such as:
Sodium glycerophosphate: Similar in structure but differs in the number of sodium ions and hydration state.
Calcium glycerophosphate: Contains calcium ions instead of sodium, leading to different solubility and biological properties.
Magnesium glycerophosphate: Contains magnesium ions, which affect its use in different applications.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct reactivity and solubility properties compared to its analogs.
Properties
Molecular Formula |
C3H7Na2O6P |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
disodium;3-phosphonooxypropane-1,2-diolate |
InChI |
InChI=1S/C3H7O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3H,1-2H2,(H2,6,7,8);;/q-2;2*+1 |
InChI Key |
ZFWBICOQSSBMLW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15,21-Diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene](/img/structure/B10774130.png)
![(3S,6R,8S,9R,10S,12R,13R,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774136.png)

![1-[5-[6-(2,6-Dimethyl-4-pentan-3-yloxyphenyl)-2-pyrazin-2-ylpyrimidin-4-yl]-1,3-thiazol-2-yl]-3-methylurea](/img/structure/B10774160.png)

![tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B10774178.png)
![2-Thiabicyclo[3.1.0]hexane-4,6-dicarboxylicacid,4-amino-,(1R,4S,5S,6S)-(9CI)](/img/structure/B10774181.png)
![[3-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-4-(pyridin-4-ylamino)pyrimidin-5-yl]oxymethyl]oxetan-3-yl]methanol](/img/structure/B10774189.png)
![3-Methyl-5-(5-methylpyridin-3-yl)-8-[(piperidin-4-yl)amino]-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B10774190.png)
![2-(2,4-difluorophenyl)-2-[5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774197.png)
![(1R,3R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774203.png)

![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
![(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)
